molecular formula C11H21ClN2O2 B1456618 (4-Hydroxy-1-piperidinyl)(4-piperidinyl)methanone hydrochloride CAS No. 1220039-09-7

(4-Hydroxy-1-piperidinyl)(4-piperidinyl)methanone hydrochloride

Cat. No. B1456618
M. Wt: 248.75 g/mol
InChI Key: KVLPZAWTKXWCPZ-UHFFFAOYSA-N
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Description

“(4-Hydroxy-1-piperidinyl)(4-piperidinyl)methanone hydrochloride” is a chemical compound with the CAS Number: 1220039-09-7 . It has a molecular weight of 248.75 and its IUPAC name is (4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride . This compound is extensively used in scientific research.


Molecular Structure Analysis

The InChI code for “(4-Hydroxy-1-piperidinyl)(4-piperidinyl)methanone hydrochloride” is 1S/C11H20N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9-10,12,14H,1-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

  • Selective Estrogen Receptor Modulator (SERM) Research :

    • A study by Palkowitz et al. (1997) explored the synthesis of a compound structurally related to (4-Hydroxy-1-piperidinyl)(4-piperidinyl)methanone hydrochloride, specifically a selective estrogen receptor modulator (SERM) known as raloxifene. This SERM showed potential in providing estrogen antagonist properties in breast and uterine tissues and agonist-like actions on bone tissues and serum lipids (Palkowitz et al., 1997).
  • Synthesis and Characterization Research :

    • Zheng Rui (2010) conducted a study on the synthesis of a derivative of (4-Hydroxy-1-piperidinyl)(4-piperidinyl)methanone hydrochloride, which provides insights into the chemical processes and yields involved in the synthesis of such compounds (Zheng Rui, 2010).
    • Ji Ya-fei (2011) researched the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, a process that also contributes to the understanding of synthesizing piperidine derivatives (Ji Ya-fei, 2011).
  • Structural Analysis Research :

    • A 2015 study by Revathi et al. investigated the crystal structure of an adduct related to (4-Hydroxy-1-piperidinyl)(4-piperidinyl)methanone hydrochloride, which contributes to the understanding of the physical and chemical properties of such compounds (Revathi et al., 2015).
  • Pharmaceutical Impurity Research :

    • Research by Liu et al. (2020) focused on identifying and quantifying impurities in cloperastine hydrochloride, a piperidine derivative, which is relevant for ensuring the purity and safety of pharmaceutical products containing such compounds (Liu et al., 2020).
  • Development of Therapeutic Agents :

    • A study by Abbasi et al. (2019) involved the synthesis of compounds with potential therapeutic applications, demonstrating the relevance of such compounds in medicinal chemistry (Abbasi et al., 2019).
  • Thermal and Optical Studies :

    • Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound structurally similar to (4-Hydroxy-1-piperidinyl)(4-piperidinyl)methanone hydrochloride, providing insights into its physical and chemical characteristics (Karthik et al., 2021).

properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9-10,12,14H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLPZAWTKXWCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-1-piperidinyl)(4-piperidinyl)methanone hydrochloride

CAS RN

1220039-09-7
Record name Methanone, (4-hydroxy-1-piperidinyl)-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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